![molecular formula C16H16SSi B14300282 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane CAS No. 113688-56-5](/img/structure/B14300282.png)
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenyl-6-thia-3-silabicyclo[310]hexane is a unique chemical compound characterized by its bicyclic structure, which includes silicon and sulfur atoms
Vorbereitungsmethoden
The synthesis of 3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under specific conditions to form the bicyclic structure. Industrial production methods may involve catalytic processes to enhance yield and efficiency .
Analyse Chemischer Reaktionen
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane can be compared with similar compounds such as:
3,3-Diphenyl-6-aza-3-silabicyclo[3.1.0]hexane: This compound contains a nitrogen atom instead of sulfur, leading to different reactivity and applications.
3,3-Dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane:
These comparisons highlight the uniqueness of this compound, particularly its sulfur and silicon atoms, which contribute to its distinct chemical behavior and applications.
Eigenschaften
113688-56-5 | |
Molekularformel |
C16H16SSi |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
3,3-diphenyl-6-thia-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H16SSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
ZXDJGEJNQLPSMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(S2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.